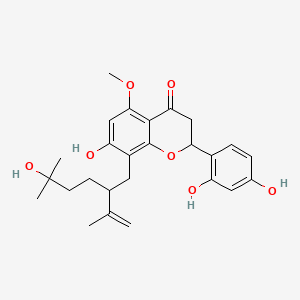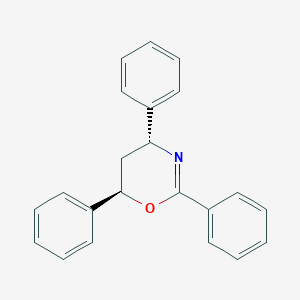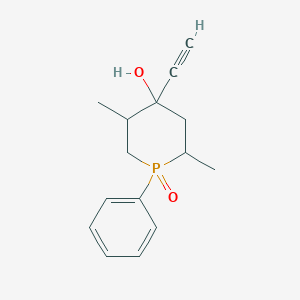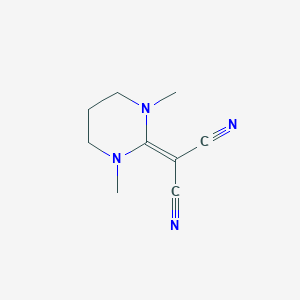
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- is a chemical compound with the molecular formula C6H12N2S. It is also known by other names such as 1,3-Dimethyltetrahydro-2(1H)-pyrimidinethione
Métodos De Preparación
The synthesis of Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- involves several synthetic routes. One common method includes the cyclocondensation of 1,3-diketones with arylhydrazine hydrochlorides . The reaction conditions typically involve the use of solvents such as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and may require specific temperature and pressure settings to achieve optimal yields .
Análisis De Reacciones Químicas
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoro-methanesulfonic acid anhydride and other strong oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- has a wide range of scientific research applications. In chemistry, it is used as a versatile solvent in the N-alkylation of chiral and O-alkylation of aldoses . It is also involved in the preparation of poly(aryl ethers) and serves as a polar aprotic organic solvent . In biology and medicine, this compound’s unique structure allows it to interact with various molecular targets, making it useful in drug development and other biomedical research . Industrially, it is used in the synthesis of various chemical products and materials .
Mecanismo De Acción
The mechanism of action of Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with various biomolecules, influencing their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .
Comparación Con Compuestos Similares
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- can be compared with similar compounds such as 1,3-Dimethyltetrahydro-2(1H)-pyrimidinethione and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- lies in its specific chemical properties and the range of applications it offers in various fields .
Propiedades
Número CAS |
55727-22-5 |
|---|---|
Fórmula molecular |
C9H12N4 |
Peso molecular |
176.22 g/mol |
Nombre IUPAC |
2-(1,3-dimethyl-1,3-diazinan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C9H12N4/c1-12-4-3-5-13(2)9(12)8(6-10)7-11/h3-5H2,1-2H3 |
Clave InChI |
DVBADWDWLNBBKY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(C1=C(C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



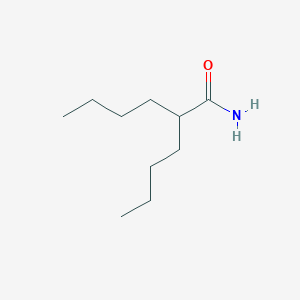
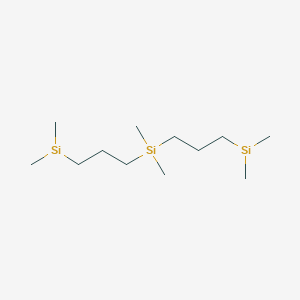
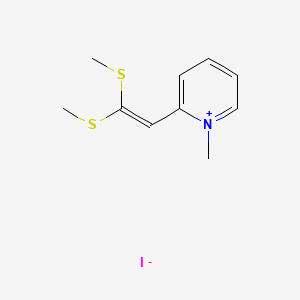
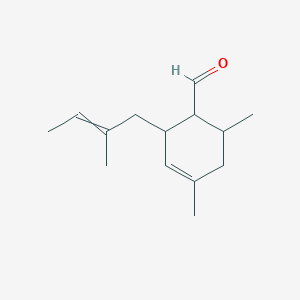
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)

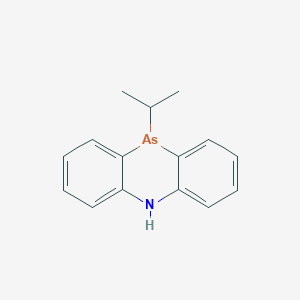

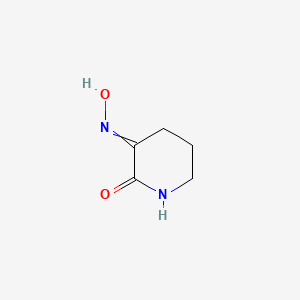
![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
